molecular formula C24H44O4 B13437697 (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate

Cat. No.: B13437697
M. Wt: 396.6 g/mol
InChI Key: LEEQPXMGHNSQNP-SSSWZJSRSA-N
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Description

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly found in nature and are responsible for the aromas of many fruits. This particular compound is characterized by the presence of a dioxolane ring and an oleate ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate typically involves the esterification of oleic acid with (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to lipid metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release oleic acid, which is known to have various biological effects. The dioxolane ring may also interact with enzymes or receptors, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl Oleate: Similar in structure but lacks the dioxolane ring.

    Ethyl Oleate: Another ester of oleic acid, differing in the alcohol component.

    Propylene Glycol Oleate: Contains a different glycol moiety.

Uniqueness

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-/t22-/m1/s1

InChI Key

LEEQPXMGHNSQNP-SSSWZJSRSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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